3,10-Dimethylbenzo[c]phenanthrene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16 |
|---|---|
Molecular Weight |
256.3g/mol |
IUPAC Name |
3,10-dimethylbenzo[c]phenanthrene |
InChI |
InChI=1S/C20H16/c1-13-3-9-18-16(11-13)7-5-15-6-8-17-12-14(2)4-10-19(17)20(15)18/h3-12H,1-2H3 |
InChI Key |
GKHYMSUWGWYYGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C=CC4=C3C=CC(=C4)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C=CC4=C3C=CC(=C4)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3,10 Dimethylbenzo C Phenanthrene
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3,10-Dimethylbenzo[c]phenanthrene, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Table 1: Representative ¹H NMR Data for a Related Dimethylbenzo[c]phenanthrene Isomer
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic CH | 7.50-9.00 | m | - |
| Methyl CH₃ | 2.50-3.00 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization state (sp² for aromatic carbons) and the local electronic environment. Although specific experimental ¹³C NMR data for this compound is not detailed in the available literature, studies on other carcinogenic polynuclear hydrocarbons demonstrate the utility of this technique in assigning resonances to specific carbon atoms within complex aromatic systems. cdnsciencepub.com These assignments are often aided by techniques such as selective proton decoupling and by comparing spectra with those of simpler model compounds like phenanthrene (B1679779) and anthracene. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift Range (ppm) |
| Aromatic CH | 120-130 |
| Quaternary Aromatic C | 130-140 |
| Methyl C | 20-25 |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₈H₁₄), the exact mass can be calculated and compared with the experimentally measured value to confirm its identity. The NIST Chemistry WebBook provides the molecular formula and weight for the parent compound, benzo[c]phenanthrene (B127203), as C₁₈H₁₂. nist.gov The addition of two methyl groups to form this compound results in a molecular formula of C₂₀H₁₆. Mass chromatograms of crude oil samples have shown distinct peaks for dimethylphenanthrene isomers (m/z 206), indicating the utility of mass spectrometry in identifying such compounds in complex mixtures. researchgate.net
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy techniques probe the electronic and vibrational energy levels of a molecule, respectively, providing insights into its electronic structure and bonding.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of a polycyclic aromatic hydrocarbon like this compound is characterized by a series of absorption bands arising from π-π* transitions. The positions (λmax) and intensities (ε) of these bands are characteristic of the extended π-conjugated system.
Studies on related benzo[c]phenanthrene derivatives show complex absorption spectra with multiple bands. researchgate.net For instance, the absorption spectra of various acs.orghelicenes (benzo[c]phenanthrenes) in different solvents exhibit several absorption bands in the 300-400 nm range. academie-sciences.fr The parent compound phenanthrene, for example, has a strong absorption maximum at 252 nm with a molar absorptivity (ε) of 69,200 M⁻¹cm⁻¹ in cyclohexane. photochemcad.com
Table 3: Representative UV-Vis Absorption Maxima for Benzo[c]phenanthrene Derivatives
| Wavelength (λmax, nm) | Solvent |
| 316 | Cyclohexane |
| 328 | Cyclohexane |
| 343 | Cyclohexane |
| 369 | Cyclohexane |
| 389 | Cyclohexane |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules like this compound. This technique provides information on the electronic transitions and the fate of excited states.
Studies on related helicene cations, which share structural similarities with benzo[c]phenanthrenes, reveal that these compounds can fluoresce in the near-infrared region. unige.ch Their fluorescence quantum yields and lifetimes are influenced by the solvent environment, generally decreasing as the hydrogen-bond donating ability of the solvent increases. unige.ch For instance, the fluorescence quantum yield of these related compounds can range from 2% to 20%, with lifetimes between 1 and 12 nanoseconds. unige.ch In aqueous solutions, aggregation of these molecules can occur, which is observable through changes in fluorescence decay profiles and polarization anisotropy. unige.ch
The photophysical properties of phenanthrene and its derivatives are also informative. Phenanthrene itself has a relatively weak fluorescence. researchgate.net However, the introduction of substituents, such as phenyl groups, can influence fluorescence properties by affecting the electronic transitions within the phenanthrene core. researchgate.net
Table 1: Photophysical Properties of Related Helicene Cations in Various Solvents unige.ch
| Solvent | (rac)-HelMe | (rac)-HelPr | (M)-HelOH |
| Φf 10² | Data not available | Data not available | Data not available |
| τf (ns) | Data not available | Data not-available | Data not available |
| knr a (ns⁻¹) | Data not available | Data not available | Data not available |
Note: Specific data for this compound was not available in the searched literature. The table structure is based on available data for related compounds.
Infrared Absorption Spectroscopy for Structural Elucidation
Infrared (IR) absorption spectroscopy is a fundamental technique for elucidating the structural features of organic molecules by identifying their characteristic vibrational modes. arcjournals.org The IR spectrum of a molecule provides a unique "fingerprint" based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational frequencies of the bonds within the molecule. arcjournals.org
For polycyclic aromatic hydrocarbons like this compound, the IR spectrum reveals information about the C-H and C=C bond stretching and bending vibrations. The region between 4000 and 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of diatomic units. arcjournals.org The more complex fingerprint region, from 1450 to 600 cm⁻¹, contains a unique pattern of absorption bands that are characteristic of the entire molecular structure. arcjournals.org
In the context of substituted phenanthrenes, IR spectroscopy can confirm the presence of methyl groups and the aromatic ring system. Studies on related compounds, such as phenanthridine, have utilized IR spectra to identify the main vibronic bands in their ground state. icm.edu.pl
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformational details. ed.ac.uk This technique involves diffracting X-rays through a single crystal of the compound to produce a diffraction pattern from which the arrangement of atoms in the crystal lattice can be deduced.
For chiral molecules like many substituted benzo[c]phenanthrenes, which can exhibit helical chirality, X-ray crystallography is crucial for assigning the absolute configuration (i.e., whether it is the P or M enantiomer). acs.org The determination of absolute structure relies on the phenomenon of resonant scattering, which introduces small deviations from the inherent inversion symmetry of the diffraction pattern. ed.ac.uk The Flack parameter is a key value derived from the crystallographic data that helps in the unambiguous assignment of the absolute configuration. dtic.mil
In a study of 1,4-dimethylbenzo[c]phenanthrene, a related compound, X-ray crystallography revealed that the introduction of methyl groups increases the nonplanarity of the benzo[c]phenanthrene core, with the angle between the outermost rings increasing to 37° from 27° in the parent compound. acs.org Similar detailed structural information, including bond lengths, bond angles, and torsional angles that define the helical shape, can be obtained for this compound through X-ray crystallographic analysis. The crystal structure of 1,12-dimethyl-benzo[c]phenanthrene has also been determined using this method. miami.edu
Table 2: Crystallographic Data for a Related Dihydrodiol Derivative of 1,4-Dimethylbenzo[c]phenanthrene acs.org
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 16.011 (3) |
| c (Å) | 9.588 (2) |
| β (deg) | 101.56 (3) |
| Volume (ų) | 1520.7 (5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.277 |
Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.
Advanced Analytical Separations and Detection for Substituted Phenanthrenes
The analysis of substituted phenanthrenes in complex environmental or biological samples requires powerful separation and detection techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds like PAHs. diva-portal.org In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for their identification and quantification. nih.gov
For the analysis of isomeric PAHs, such as different dimethylbenzo[c]phenanthrene isomers, the choice of the GC column's stationary phase is critical for achieving separation. mdpi.com Specialized columns, like the SLB®-PAHms, have been shown to provide good separation for many PAH isomers. mdpi.com In some cases, co-elution of isomers can occur, but they may still be distinguishable by their mass spectra if they are not structural isomers. mdpi.com The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis, which is particularly important for trace-level detection. researchgate.netsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-performance liquid chromatography (HPLC) is another cornerstone technique for the separation and analysis of PAHs. akademisains.gov.my HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net A key advantage of HPLC is its versatility in handling a wide range of compounds, including those that are not volatile enough for GC.
Modern HPLC systems, such as ultra-high-performance liquid chromatography (UHPLC), utilize columns with smaller particle sizes and operate at higher pressures, leading to faster separations and improved resolution. rroij.com For the detection of PAHs, diode array detectors (DAD) are commonly used, which can provide UV-visible spectra of the eluting compounds, aiding in their identification. akademisains.gov.my Fluorescence detectors are also highly sensitive and selective for fluorescent PAHs. The coupling of HPLC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity. su.se
Table 3: HPLC Conditions for the Analysis of Phenanthrene akademisains.gov.my
| Parameter | Condition |
| Instrument | Agilent G1313A HPLC with Diode Array Detector |
| Column | RPC18 |
| Mobile Phase | Acetonitrile-water (80:20, v/v) |
| Flow Rate | 1.0 mL min⁻¹ |
| Injection Volume | 20 μL |
| Detection Wavelength | 254 nm |
Note: These are example conditions for the parent compound, phenanthrene.
Novel Enrichment and Compound-Specific Stable Isotope Analysis Techniques
For the analysis of trace levels of PAHs in complex matrices, enrichment techniques are often necessary to concentrate the analytes and remove interfering substances. Dispersive micro-solid phase extraction (D-μ-SPE) is one such modern technique that is simple, rapid, and requires small amounts of solvent. akademisains.gov.my
Compound-specific stable isotope analysis (CSIA) is a powerful tool for tracing the sources and transformation pathways of organic pollutants in the environment. nih.gov This technique measures the natural abundance of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in individual compounds. acs.org Isotopic signatures can vary depending on the source of the compound and the physical and chemical processes it has undergone. nih.gov
CSIA is typically performed using gas chromatography-isotope ratio mass spectrometry (GC-IRMS). nih.gov This method has been successfully applied to various PAHs, including phenanthrene and its alkylated derivatives, to differentiate between petrogenic and pyrogenic sources. acs.org The development of CSIA for a broader range of PAHs and its application to complex environmental samples represents a significant advancement in environmental forensics.
Chemical Reactivity and Environmental Transformation Pathways
Intrinsic Chemical Reactivity of the Benzo[c]phenanthrene (B127203) Skeleton
The unique structural characteristics of benzo[c]phenanthrene, the parent compound of 3,10-Dimethylbenzo[c]phenanthrene, dictate its chemical behavior. As the simplest PAH possessing a "fjord region," a crowded and sterically hindered area, its reactivity is of significant interest. acs.org This distortion from a perfectly flat structure, with a twist of about 27 degrees between its outer rings, influences its chemical and physical properties. acs.org
Electrophilic Substitution Reactions and Regioselectivity (e.g., Nitration, Bromination)
Electrophilic substitution reactions, such as nitration and bromination, on the benzo[c]phenanthrene skeleton are guided by the electronic properties of the aromatic system. In the unsubstituted benzo[c]phenanthrene, electrophilic attack preferentially occurs at the C-5 position. acs.org This is supported by DFT calculations which indicate that the arenium ion formed by protonation at C-5 is more stable than those formed at other positions. acs.org
The introduction of methyl groups, as in this compound, is expected to influence the regioselectivity of these reactions. While specific studies on the 3,10-dimethyl derivative are limited, research on other substituted benzo[c]phenanthrenes shows that the directing effects of substituents can be significant. acs.orgnih.gov For instance, methoxy (B1213986) and hydroxyl groups have been shown to exert stronger control over the site of electrophilic attack than methyl groups. acs.orgnih.gov In the case of 2-methylbenzo[c]phenanthrene, both nitration and bromination also result in substitution at the C-5 position. acs.org This suggests that the inherent reactivity of the C-5 position in the benzo[c]phenanthrene nucleus is a dominant factor.
Table 1: Regioselectivity in Electrophilic Substitution of Benzo[c]phenanthrene Derivatives
| Derivative | Reagent | Position of Substitution | Reference |
| Benzo[c]phenanthrene | HNO₃/HOAc | C-5 | acs.org |
| Benzo[c]phenanthrene | PhCOCl/AlCl₃ | C-5 | acs.org |
| 2-Methylbenzo[c]phenanthrene | HNO₃/HOAc | C-5 | acs.org |
| 2-Methylbenzo[c]phenanthrene | Br₂ | C-5 | acs.org |
Protonation and Carbocation Formation Mechanisms
The study of carbocations generated from benzo[c]phenanthrene and its derivatives provides insight into their reactivity and the stability of intermediates. acs.orgnih.gov Low-temperature protonation of substituted benzo[c]phenanthrenes allows for the generation and characterization of these carbocations by techniques like NMR. acs.orgnih.gov The regioselectivity of protonation often mirrors that of other electrophilic substitution reactions. nih.gov For the parent benzo[c]phenanthrene, attempts to generate a stable carbocation have been challenging; however, computational studies support the C-5 position as the most likely site of protonation due to the formation of a more stable arenium ion. acs.org
The stability of these carbocations is crucial in understanding reaction mechanisms, including those leading to the formation of DNA adducts. ibm.com The energy required for carbocation formation from diol epoxide derivatives is a key factor in their potential carcinogenicity. ibm.com
Fjord-Region Reactivity and Epoxide Ring Opening Chemistry
The fjord region of benzo[c]phenanthrene, the area between the C-1 and C-12 positions, is a site of significant steric strain. govinfo.gov This "molecular overcrowding" leads to a distorted, non-planar structure. acs.orggovinfo.gov This region is of particular importance in the metabolic activation of these compounds.
Metabolic processes can lead to the formation of diol epoxides, where an epoxide ring is situated in the fjord region. aacrjournals.orgoup.com These diol epoxides are highly reactive electrophiles. The opening of the epoxide ring results in the formation of a benzylic carbocation, which can then covalently bind to biological macromolecules like DNA. nih.govaacrjournals.org The stereochemistry of the diol epoxide and the mode of ring opening (cis or trans) influence the structure and biological consequences of the resulting DNA adducts. ki.seoup.com Notably, diol epoxides of benzo[c]phenanthrene are recognized as potent carcinogens. aacrjournals.org
The presence of methyl groups in the fjord region, as in 1,4-dimethylbenzo[c]phenanthrene, further increases the non-planarity of the molecule and can influence the properties and reactivity of its metabolites. acs.org
Radical-Mediated Rearrangement Pathways
Radical-mediated reactions represent another important aspect of the chemistry of polycyclic aromatic hydrocarbons. rsc.orgacs.org While specific studies on radical-mediated rearrangements of this compound are not extensively documented, the general principles of radical chemistry are applicable. The formation of radical species can be initiated by various means, including photochemical activation. acs.org
These reactions can lead to complex molecular rearrangements and the formation of a variety of products. rsc.orgresearchgate.net For instance, radical-mediated processes are involved in the atmospheric degradation of PAHs and can also play a role in their metabolic transformations. acs.orgnih.gov
Ozonolysis Reaction Mechanisms
Ozonolysis is a significant environmental degradation pathway for PAHs. acs.orgicm.edu.plscholaris.ca The reaction of ozone with the double bonds of the aromatic system leads to the cleavage of the rings and the formation of oxygenated products. For phenanthrene (B1679779), a structurally related PAH, ozonolysis primarily occurs at the C9=C10 bond, leading to the formation of 2,2'-biphenyldialdehyde. icm.edu.pl The reaction is thought to proceed via the Criegee mechanism, involving the formation of a primary ozonide followed by its decomposition. icm.edu.plresearchgate.net
While specific data on the ozonolysis of this compound is scarce, it is expected to undergo similar reactions, with the location of the methyl groups potentially influencing the reaction rate and the distribution of products.
Environmental Biotransformation Mechanisms of Alkylated Polycyclic Aromatic Hydrocarbons
In the environment, alkylated PAHs like this compound are subject to biotransformation by microorganisms such as bacteria and fungi. nih.govcdc.govresearchgate.net This is a primary mechanism for their breakdown in soil and water. cdc.gov The ability of microorganisms to metabolize PAHs is a key component of their natural attenuation. nih.gov
The biotransformation of PAHs typically involves an initial oxidation reaction catalyzed by enzymes like cytochrome P450 monooxygenases. ki.seresearchgate.net This introduces hydroxyl groups onto the aromatic ring, forming phenols and dihydrodiols. ki.se These initial metabolites can then undergo further transformations. Dihydrodiols can be oxidized to form diol epoxides, which are highly reactive and can bind to cellular macromolecules. ki.se Alternatively, these oxygenated metabolites can be conjugated with molecules like glutathione, a detoxification pathway that facilitates their excretion. ki.se
The presence and position of alkyl groups can influence the rate and regioselectivity of these enzymatic reactions. researchgate.net Some microorganisms have been shown to completely degrade certain PAHs to carbon dioxide and water, while others may only partially transform them, leading to the accumulation of intermediate products. researchgate.net Aquatic invertebrates also play a role in the biotransformation of PAHs, although their metabolic capacity can vary significantly between species. researchgate.net
Table 2: Key Enzymes and Reactions in the Biotransformation of PAHs
| Enzyme Family | Reaction Type | Key Metabolites | Reference |
| Cytochrome P450 Monooxygenases | Oxidation | Phenols, Dihydrodiols, Diol Epoxides | ki.seresearchgate.net |
| Epoxide Hydrolase | Hydrolysis of Epoxides | Dihydrodiols | ki.se |
| Glutathione S-Transferases | Conjugation | Glutathione Conjugates | ki.se |
Bacterial Degradation Pathways and Metabolite Identification
Bacteria are known to degrade PAHs, often utilizing them as a source of carbon and energy. nih.gov The degradation of phenanthrene, a simpler three-ring PAH, has been extensively studied and typically initiates with the oxidation of the aromatic ring by dioxygenase enzymes to form cis-dihydrodiols. nih.govnih.gov This is a common mechanism for a variety of bacterial strains, including those from the genera Pseudomonas, Mycobacterium, Sphingomonas, and Rhodococcus. nih.govnih.gov
For methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, bacterial degradation can proceed through two primary routes: oxidation of the methyl groups or attack on the aromatic nucleus. oup.com It is plausible that the bacterial degradation of this compound would follow similar pathways. The initial steps would likely involve the oxidation of one of the methyl groups to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid. Alternatively, dioxygenase enzymes could attack the aromatic rings, leading to the formation of dihydrodiols.
Given the structure of benzo[c]phenanthrene, potential initial points of enzymatic attack would be the 1,2-, 3,4-, and 5,6-positions. In mammalian systems, the metabolism of benzo[c]phenanthrene is known to produce benzo[c]phenanthrene-3,4-dihydrodiol and benzo[c]phenanthrene-5,6-dihydrodiol. acs.org Bacterial degradation could yield analogous cis-dihydrodiol metabolites. Subsequent enzymatic reactions would lead to ring cleavage, breaking down the complex structure into smaller, more easily metabolized compounds that can eventually enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Table 1: Plausible Bacterial Metabolites of this compound
| Precursor Compound | Plausible Metabolite | Type of Reaction |
| This compound | 3-Hydroxymethyl-10-methylbenzo[c]phenanthrene | Methyl group oxidation |
| This compound | 3-Carboxy-10-methylbenzo[c]phenanthrene | Methyl group oxidation |
| This compound | This compound-cis-1,2-dihydrodiol | Aromatic ring dioxygenation |
| This compound | This compound-cis-3,4-dihydrodiol | Aromatic ring dioxygenation |
| This compound | This compound-cis-5,6-dihydrodiol | Aromatic ring dioxygenation |
Role of Dioxygenases and Monooxygenases in Initial Oxidation Reactions
The initial oxidation of PAHs is a critical step in their microbial degradation and is catalyzed by two main classes of enzymes: dioxygenases and monooxygenases.
Dioxygenases , commonly found in bacteria, incorporate both atoms of a molecular oxygen (O₂) into the PAH substrate, leading to the formation of a cis-dihydrodiol. nih.gov In the case of phenanthrene, dioxygenation can occur at the 1,2-, 3,4-, or 9,10-positions. oup.comresearchgate.net For this compound, bacterial dioxygenases would likely attack the aromatic rings that are not substituted with methyl groups, such as the 1,2- or 5,6-positions, as well as the 3,4-positions. The presence of methyl groups might influence the regioselectivity of the enzymatic attack.
Monooxygenases , particularly cytochrome P450 enzymes, are central to the fungal metabolism of PAHs. ethz.ch These enzymes introduce a single oxygen atom from O₂ into the substrate, forming an epoxide, which is then typically converted to a trans-dihydrodiol. ethz.ch In human microsomal systems, cytochrome P450 enzymes have been shown to be involved in the metabolism of benzo[c]phenanthrene. acs.org It is highly probable that fungal cytochrome P450 monooxygenases would play a similar role in the initial oxidation of this compound, attacking both the aromatic rings and the methyl substituents. Laccases, another type of fungal enzyme, can also oxidize PAHs, often with the help of mediator compounds. koreascience.kr
Mechanisms of Interaction with Biological Macromolecules
Enzymatic Metabolism of Polycyclic Aromatic Hydrocarbons Leading to Reactive Species
The metabolic conversion of PAHs is a complex, multi-step process primarily divided into Phase I and Phase II reactions. Phase I reactions, orchestrated mainly by cytochrome P450 monooxygenases, introduce functional groups onto the PAH structure, which not only prepares them for Phase II conjugation and excretion but also can lead to the formation of highly reactive intermediates.
Phase I Metabolic Pathways: Cytochrome P450 (CYP) Monooxygenases (e.g., CYP1A1, CYP1B1)
Cytochrome P450 (CYP) enzymes are central to the initial oxidation of PAHs. The expression of these enzymes can be induced by exposure to PAHs themselves. Different CYP isozymes exhibit distinct regioselectivity and stereoselectivity, which significantly influences the types and quantities of metabolites formed.
For the parent compound, benzo[c]phenanthrene (B127203) (B[c]Ph), a fjord-region PAH, CYP1A1 and CYP1B1 are key players in its metabolic activation. vu.nl Studies using human cell lines have shown that treatment with B[c]Ph can lead to a significant increase in the expression of CYP1B1, which in turn enhances the activation of B[c]Ph into potent carcinogenic metabolites. vu.nl In human liver microsomes, the formation of the proximate carcinogen B[c]Ph-3,4-dihydrodiol is predominantly mediated by CYP1A2 and CYP1B1. This is a critical step, as the B[c]Ph-3,4-diol-1,2-epoxides are recognized as highly potent ultimate carcinogens. The specific role of the methyl groups in 3,10-dimethylbenzo[c]phenanthrene would likely influence the binding orientation in the active sites of these enzymes, potentially altering the metabolic profile compared to the parent compound, though specific data is lacking.
| Enzyme Family | Key Isozymes | Role in Parent PAH (B[c]Ph) Metabolism |
| Cytochrome P450 (CYP) | CYP1A1 | Involved in the metabolic activation of B[c]Ph, though in some systems its induction by B[c]Ph is less pronounced than CYP1B1. vu.nl |
| CYP1B1 | Plays a major role in activating B[c]Ph to carcinogenic metabolites; its expression is increased by B[c]Ph exposure in certain human cells. vu.nl | |
| CYP1A2 | Primarily mediates the formation of the proximate carcinogen B[c]Ph-3,4-dihydrodiol in human liver microsomes. | |
| P450 2A13 | Found to be capable of activating B[c]Ph to genotoxic products in bacterial mutagenicity assays. |
Role of Aldo-Keto Reductases (AKRs) in Reactive Metabolite Formation
Beyond the classic CYP-mediated pathway, aldo-keto reductases (AKRs) represent an alternative and significant route for the metabolic activation of PAHs. AKRs are cytosolic NAD(P)(H)-dependent oxidoreductases that can oxidize PAH trans-dihydrodiols—products of the CYP pathway—to form electrophilic and redox-active PAH o-quinones. This pathway generates reactive oxygen species (ROS), contributing to oxidative DNA damage.
Human AKR isoforms, particularly those in the AKR1C subfamily (AKR1C1-AKR1C4), are proficient in oxidizing the trans-dihydrodiols of various PAHs. For instance, these enzymes can convert the dihydrodiols of benzo[a]pyrene (B130552) and other PAHs into their corresponding o-quinones. This process establishes a futile redox cycle where the o-quinones are reduced back to catechols, generating superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative lesions in DNA like 8-oxo-dGuo. While direct evidence for this compound is unavailable, the B[c]Ph-3,4-dihydrodiol is a known substrate for AKRs, suggesting this pathway could be relevant.
Competitive Metabolism of Polycyclic Aromatic Hydrocarbons in Enzyme Systems
PAH exposure rarely involves a single compound; it typically occurs in the context of complex mixtures found in environmental pollution and tobacco smoke. The components of these mixtures can compete for the active sites of metabolic enzymes like CYPs. This competition can significantly alter the metabolic fate of any individual PAH. For example, phenanthrene (B1679779), a common but less carcinogenic PAH, when co-administered with benzo[a]pyrene (BaP), can influence the absorption and kinetics of BaP. Such interactions are crucial as they can either inhibit or enhance the activation of a potent carcinogen by a less potent one, depending on their relative concentrations and affinities for the metabolizing enzymes. The metabolic fate of this compound in a real-world exposure scenario would therefore be influenced by the presence of other PAHs competing for the same CYP and AKR enzymes.
Formation of DNA Adducts: Chemical and Stereochemical Mechanisms
The ultimate endpoint of metabolic activation is the formation of covalent adducts between the reactive PAH metabolite and DNA. This event is considered the critical initiating step in chemical carcinogenesis.
Pathways Leading to Electrophilic Metabolites (e.g., Diol-Epoxides, Radical Cations, o-Quinones)
Three major classes of electrophilic metabolites are known to be responsible for the genotoxicity of PAHs:
Diol-Epoxides : This is the most well-established pathway. For fjord-region PAHs like B[c]Ph, the ultimate carcinogen is a diol-epoxide formed in the bay-like or fjord region. The process involves initial oxidation by a CYP enzyme to an epoxide, followed by hydrolysis by epoxide hydrolase to a trans-dihydrodiol. A second epoxidation by a CYP enzyme at the adjacent double bond creates the highly reactive diol-epoxide. vu.nl For B[c]Ph, the B[c]Ph-3,4-diol-1,2-epoxides are exceptionally potent carcinogens.
Radical Cations : This pathway involves a one-electron oxidation of the parent PAH, catalyzed by peroxidases or as a single-electron transfer step within a CYP active site, to form a radical cation. This reactive species can then attack DNA directly or react with water to form other products.
o-Quinones : As described in section 6.1.2, these metabolites are formed via the AKR-mediated oxidation of PAH dihydrodiols. PAH o-quinones are potent electrophiles (Michael acceptors) and can form stable and unstable DNA adducts. Furthermore, their ability to redox cycle generates significant oxidative stress, leading to indirect DNA damage through ROS, such as the formation of abasic sites and oxidized bases.
Nucleophilic Sites of DNA Involved in Adduct Formation
The electrophilic PAH metabolites react with nucleophilic centers in the DNA bases. The specific site of adduction depends on the geometry and reactivity of the electrophile. Common targets include the exocyclic amino groups of guanine (B1146940) (N2) and adenine (B156593) (N6), as well as the nitrogen atoms within the purine (B94841) ring structure, such as N7 of guanine. For the diol-epoxides of B[c]Ph, adducts are readily formed with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues in DNA. vu.nl For instance, exposure of human mammary carcinoma cells to B[c]Ph results in the formation of B[c]PhDE-DNA adducts, particularly at the N6 position of adenine. vu.nl
Influence of Structural Modifications on Adduct Stereochemistry and Formation Efficiency
It is important to note that specific research on the influence of 3,10-dimethyl substitution on benzo[c]phenanthrene adduct stereochemistry and formation efficiency is not available in the current scientific literature. The following is a scientifically informed extrapolation based on studies of the parent compound and other methylated derivatives.
The position of methyl groups on the aromatic rings of PAHs can significantly influence their metabolic activation and subsequent DNA binding. Methylation can affect the electronic properties of the molecule and introduce steric hindrance, which in turn alters the stereochemistry and efficiency of DNA adduct formation.
For the parent compound, benzo[c]phenanthrene, metabolic activation produces diol epoxides, which can exist as different stereoisomers. imrpress.com These isomers react with DNA to form adducts with distinct stereochemical configurations. For instance, the reaction of benzo[c]phenanthrene diol epoxides with deoxyadenosine in DNA results in the formation of both cis and trans adducts, with the trans adducts generally being predominant. carnegiescience.edu
Studies on other methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, have shown that methyl groups in the bay region can increase the extent of reaction with deoxyadenosine residues in DNA. carnegiescience.edu In the case of 1,4-Dimethylbenzo[c]phenanthrene, the presence of two methyl groups has been shown to increase the non-planarity of the molecule compared to the parent compound. acs.org However, this increased non-planarity appears to decrease its ability to be metabolically activated to form DNA-damaging adducts. acs.org
For the hypothetical this compound, the methyl groups are not located in the sterically crowded fjord region. Their presence at the 3 and 10 positions would likely influence the electronic properties of the phenanthrene moiety. This could potentially alter the regioselectivity of metabolic epoxidation and the subsequent reactivity of the diol epoxide intermediates with DNA. The precise impact on adduct stereochemistry and formation efficiency remains a subject for future investigation.
Computational Modeling of DNA Adduct Structures and DNA-Adduct Interactions
Specific computational modeling studies for this compound-DNA adducts are not found in the published literature. The following discussion is based on computational studies of the parent benzo[c]phenanthrene and its other isomers.
Computational modeling has proven to be a powerful tool for understanding the three-dimensional structures of PAH-DNA adducts and the nature of their interactions with the DNA helix. These studies provide insights into how adducts can distort the DNA structure, which can in turn affect DNA replication and repair.
For benzo[c]phenanthrene-DNA adducts, computational studies have revealed that the stereochemistry of the adduct plays a crucial role in its conformation within the DNA duplex. imrpress.com For example, high-resolution NMR studies combined with molecular dynamics simulations have shown that the stereoisomeric 1R (+)- and 1S (−)-trans-anti-B[c]Ph-N6-dA adducts intercalate into the DNA helix with opposite orientations. imrpress.comnih.gov The B[c]Ph moiety can be positioned on either the 5' or 3' side of the modified adenine base, causing a stretching and unwinding of the DNA helix to accommodate the bulky aromatic ring system. nih.gov
These computational models have also been used to compare the structural distortions induced by different PAHs. For instance, the twisted, fjord region of benzo[c]phenanthrene allows its DNA adducts to fit better within the intercalation pocket of DNA, causing less structural distortion compared to the more planar bay region adducts of benzo[a]pyrene. nih.gov This difference in distortion is thought to be a key factor in the differential recognition and repair of these adducts by cellular machinery. nih.gov
Impact of Molecular Structure on Biological Interaction Mechanisms
Direct experimental data on the impact of the 3,10-dimethyl structure of benzo[c]phenanthrene on its biological interaction mechanisms is not available. The following is an informed hypothesis based on the known structure-activity relationships of other PAHs.
The molecular structure of a PAH is a key determinant of its biological activity. The size, shape, and electronic properties of the molecule all play a role in how it is metabolized and how its metabolites interact with biological macromolecules.
The parent compound, benzo[c]phenanthrene, is a non-planar PAH with a sterically crowded "fjord region." imrpress.com This structural feature is known to be associated with high carcinogenic potential. The diol epoxide metabolites of benzo[c]phenanthrene react extensively with deoxyadenosine residues in DNA, a characteristic that has been linked to the tumor-initiating activity of these compounds. carnegiescience.edu
The introduction of methyl groups can further modify the biological activity. For example, studies on 1,4-Dimethylbenzo[c]phenanthrene have shown that while the level of DNA binding is not significantly different from the parent compound, the metabolic activation of its dihydrodiol is significantly lower. acs.org This suggests that the position of methyl groups can have a profound effect on the metabolic pathways that lead to the formation of reactive intermediates.
Data Tables
Table 1: Hypothetical Adduct Characteristics of this compound based on Related Compounds
| Feature | Benzo[c]phenanthrene (Known) | 1,4-Dimethylbenzo[c]phenanthrene (Known) | This compound (Hypothesized) |
| Primary Target Base | Deoxyadenosine carnegiescience.edu | Likely Deoxyadenosine | Likely Deoxyadenosine |
| Adduct Stereochemistry | Forms cis and trans adducts carnegiescience.edu | Likely forms cis and trans adducts | Likely forms cis and trans adducts |
| DNA Adduct Conformation | Intercalation with opposite orientations for R and S isomers imrpress.comnih.gov | Likely intercalation | Likely intercalation, with potential for altered stacking interactions |
| Metabolic Activation | Forms diol epoxides imrpress.com | Forms diol epoxides, but with reduced efficiency from the dihydrodiol acs.org | Forms diol epoxides, efficiency unknown |
Q & A
Q. What role does this compound play as a geochemical maturity indicator in petroleum systems?
- Methodology : Profile dimethylphenanthrene isomers in oil samples via GC/MS. Calculate maturity indices (e.g., MPI-1) based on isomer ratios (e.g., 3,10-DMP vs. 1,8-DMP) to correlate with thermal history .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
